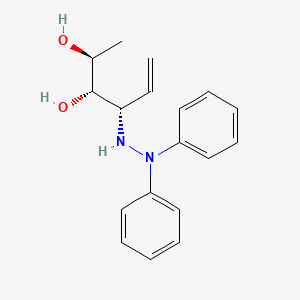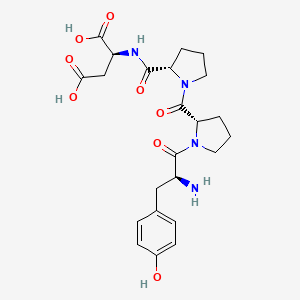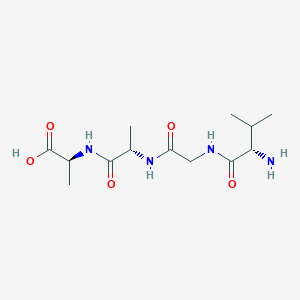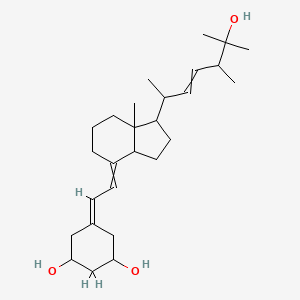
17-(6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-9,10-secoestra-5,7-diene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paricalcitol is a synthetic vitamin D analog used primarily for the prevention and treatment of secondary hyperparathyroidism, a condition characterized by excessive secretion of parathyroid hormone, often associated with chronic kidney disease . Marketed under the trade name Zemplar, paricalcitol is an analog of 1,25-dihydroxyergocalciferol, the active form of vitamin D2 .
Métodos De Preparación
Paricalcitol can be synthesized through various methods, including chemical and microbial transformations. One novel strategy involves a seven-step chemical transformation followed by a one-step microbial transformation using vitamin D2 as the starting material . Another approach involves the Julia olefination and Wittig reaction, which are general methods for such conversions . Industrial production methods typically involve the use of methanesulfonyl chloride and tri-ethylamine in dichloromethane, followed by reduction using lithium aluminum hydride in tetrahydrofuran .
Análisis De Reacciones Químicas
Paricalcitol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonyl chloride, tri-ethylamine, and lithium aluminum hydride . The major products formed from these reactions are intermediates that lead to the final active compound, paricalcitol .
Aplicaciones Científicas De Investigación
Paricalcitol has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used to reduce parathyroid hormone levels in patients with chronic kidney disease . Research has shown that paricalcitol can significantly reduce C-reactive protein levels in chronic kidney disease patients, potentially preventing disease progression . Additionally, paricalcitol has been found to ameliorate acute kidney injury in mice by suppressing oxidative stress and inflammation via the Nrf2/HO-1 signaling pathway . It also improves renal function and reduces inflammatory cell infiltration and mitochondrial damage in renal tissue .
Mecanismo De Acción
Paricalcitol exerts its effects by binding to the vitamin D receptor, which results in the selective activation of vitamin D responsive pathways . This binding leads to the regulation of calcium and phosphate homeostasis, reducing parathyroid hormone levels and improving overall kidney function . The molecular targets involved include the vitamin D receptor and pathways related to oxidative stress and inflammation .
Comparación Con Compuestos Similares
Paricalcitol is often compared with other vitamin D receptor activators, such as calcitriol and cinacalcet. Studies have shown that paricalcitol is more effective in reducing calcium and phosphorus levels in patients undergoing hemodialysis compared to other vitamin D receptor activators . It is also considered to have a better safety profile and fewer side effects . Similar compounds include calcitriol, doxercalciferol, and alfacalcidol .
Propiedades
IUPAC Name |
5-[2-[1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKAHTKRCLCHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861314 |
Source


|
| Record name | 17-(6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-9,10-secoestra-5,7-diene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]furan-2-amine](/img/structure/B12516406.png)
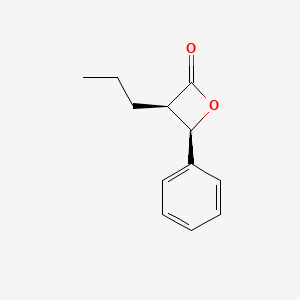
![6-(2-Methoxyphenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12516418.png)
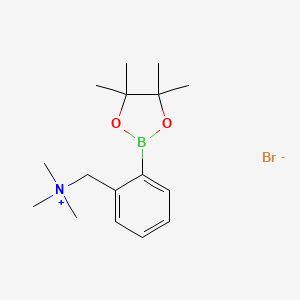
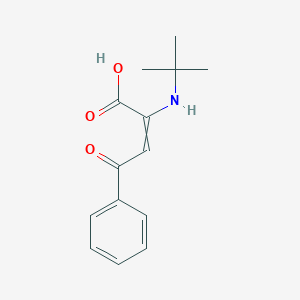
![1-cyclohexyloxycarbonyloxyethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B12516431.png)
![2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B12516432.png)
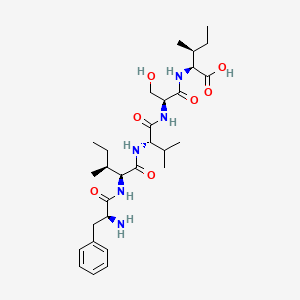
![4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine](/img/structure/B12516442.png)
